2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound features a dihydropyrazine core substituted with a 3,5-dimethylphenyl group at the 4-position and an N-(4-ethylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-17-5-7-18(8-6-17)23-20(26)14-24-9-10-25(22(28)21(24)27)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPBUFKBZBOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.39 g/mol. The compound features a pyrazinone core structure with various substituents that may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives with similar structural motifs showed promising results in inhibiting the proliferation of cancer cell lines in vitro.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | High |
| Compound B | NCI-H358 | 6.48 ± 0.11 | High |
| Compound C | A549 | 20.46 ± 8.63 | Moderate |
These results suggest that the presence of specific functional groups within the compound enhances its efficacy against tumor cells .
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. In vitro assays demonstrated activity against several pathogenic bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Klebsiella pneumoniae | 20 µg/mL |
The presence of the dimethylphenyl group appears to contribute to enhanced antimicrobial properties .
The proposed mechanism for the biological activity of this compound involves:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that such compounds can induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Case Study 1: Antitumor Efficacy
In a study involving various synthesized analogs of pyrazinones, it was found that one derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7). The study concluded that modifications at the N-acetamide position significantly enhanced antitumor activity .
Case Study 2: Antimicrobial Properties
A comparative analysis of several derivatives revealed that those containing a 3,5-dimethylphenyl moiety showed superior antimicrobial activity against Klebsiella pneumoniae. The study highlighted the role of structural variations in enhancing efficacy against resistant strains .
Scientific Research Applications
The compound 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications, synthesizing insights from diverse sources to provide a comprehensive overview.
Pharmaceutical Development
The compound shows promise in the field of pharmaceuticals due to its structural motifs that are often associated with bioactive compounds. Research indicates that derivatives of similar structures exhibit significant pharmacological activities, including:
- Anticancer Activity : Similar compounds have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Studies have demonstrated that compounds with dioxo and pyrazinyl structures can exhibit antimicrobial activity against various pathogens.
Enzyme Inhibition Studies
Research has highlighted the potential of this compound as an enzyme inhibitor. Enzyme inhibition studies are crucial for understanding the biochemical pathways involved in diseases such as cancer and bacterial infections. The compound's ability to interact with specific enzymes could lead to the development of new therapeutic agents.
Neuropharmacology
Given the presence of the pyrazine ring, this compound may have applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.
Anticancer Activity
A study conducted on structurally similar compounds demonstrated their efficacy in inhibiting cancer cell proliferation. For instance, a derivative was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial Effects
Another study highlighted the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The research suggested that the presence of dioxo groups enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Key Observations :
- The 3,5-dimethylphenyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to the fluorophenyl groups in Example 83 (clogP ~4.0 due to fluorine atoms) .
- The N-(4-ethylphenyl)acetamide moiety may confer metabolic resistance compared to smaller alkyl acetamides (e.g., N-chlorobenzyl in ) due to steric hindrance .
Melting Points and Stability
- Target Compound: No direct data provided, but dihydropyrazines with dioxo groups typically exhibit melting points between 200–250°C.
- Example 83 (): Melting point 302–304°C, indicating high crystallinity and thermal stability, likely due to the chromenone and fluorophenyl groups .
- Tetrahydropyrimidinyl Amides () : Steric complexity and hydroxyl groups may lower melting points (<200°C) compared to aromatic heterocycles .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dihydropyrazine core and acetamide group warrant evaluation for kinase or protease inhibition, given structural parallels to known inhibitors in and .
- Data Limitations : Experimental data (e.g., solubility, IC50 values) for the target compound are absent in the provided evidence, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
